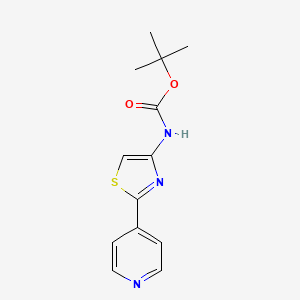

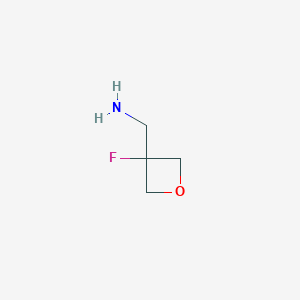

3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol

説明

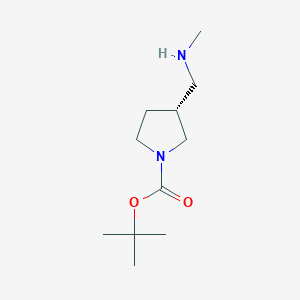

The compound “3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .

Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc . Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties .Molecular Structure Analysis

The molecular formula of “3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol” is C14H11FN2O . The molecular weight is 242.25 .Chemical Reactions Analysis

Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc .Physical And Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .科学的研究の応用

Anaerobic Transformation and Environmental Impact

Anaerobic transformation of phenol to benzoate via para-carboxylation utilizes fluorinated analogues, including compounds structurally similar to 3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol, to elucidate the mechanism of transformation. This research highlights the environmental implications of phenol degradation in freshwater sediments and its transformation into fluorobenzoic acids under anaerobic conditions (Genthner, Townsend, & Chapman, 1989).

Fluorescent Probes for Sensing Applications

Application of fluorinated benzoxazole and benzothiazole derivatives to fluorescent probes sensing pH and metal cations demonstrates the use of such compounds in creating sensitive and selective sensors. These probes exhibit large fluorescence enhancement under basic conditions and are capable of sensing magnesium and zinc cations due to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).

Organic Light-Emitting Diodes (OLEDs)

Efficient organic light-emitting diodes with low efficiency roll-off leverage iridium emitters with ancillary ligands derived from compounds similar to the one . These materials contribute to the development of green phosphors for OLEDs, highlighting the potential of such fluorinated compounds in advancing display technology (Jin et al., 2014).

Biosensing and Environmental Monitoring

Synthesis and characterization of Pseudomonas strains capable of metabolizing phenoxybenzoates discuss the biodegradation of compounds structurally related to 3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol. This research underscores the role of microbial processes in the environmental monitoring and detoxification of hazardous compounds (Topp & Akhtar, 1991).

Antitumor Applications

Antitumor benzothiazoles synthesis and in vitro biological properties explore the cytotoxicity of fluorinated benzothiazole derivatives against human breast cancer cell lines. This study illuminates the therapeutic potential of such compounds in cancer treatment, providing insights into their mechanism of action and highlighting the importance of structural modifications for enhancing biological activity (Hutchinson et al., 2001).

特性

IUPAC Name |

3-(5-fluoro-1-methylbenzimidazol-2-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11FN2O/c1-17-13-6-5-10(15)8-12(13)16-14(17)9-3-2-4-11(18)7-9/h2-8,18H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTBPREWMDGNOEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)F)N=C1C3=CC(=CC=C3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-fluoro-1-methyl-1H-1,3-benzodiazol-2-yl)phenol | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-ethyl-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1523715.png)

![2-[4-(Pyrrolidin-1-ylsulfonyl)phenyl]ethanamine hydrochloride](/img/structure/B1523718.png)

![benzyl N-[(1R,3S)-3-fluorocyclopentyl]carbamate](/img/structure/B1523726.png)